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molecular formula C11H10ClN3O3 B8390135 Methyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate CAS No. 960316-73-8

Methyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate

Cat. No. B8390135
M. Wt: 267.67 g/mol
InChI Key: LIVBOELPEIGMQV-UHFFFAOYSA-N
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Patent
US08222435B2

Procedure details

HCl solution (9.1 g, as 4% solution in methanol) was added to the suspension of 28.5 g (0.1 mol) of methyl 1-(3-chloropyridin-2-yl)-5-hydroxy-3-(hydroxymethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate in 100 ml of methanol. After ca. 30 min at 25-30° C., a clear, yellow solution had formed. Methanol was removed in vacuo and the precipitate was washed with water. Yield 26.7 g, 100%. M.p. 104° C.
Name
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
methyl 1-(3-chloropyridin-2-yl)-5-hydroxy-3-(hydroxymethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:4]([N:9]2[C:13](O)([C:14]([O:16][CH3:17])=[O:15])[CH2:12][C:11]([CH2:19][OH:20])=[N:10]2)=[N:5][CH:6]=[CH:7][CH:8]=1>CO>[Cl:2][C:3]1[C:4]([N:9]2[C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]([CH2:19][OH:20])=[N:10]2)=[N:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
Cl
Name
methyl 1-(3-chloropyridin-2-yl)-5-hydroxy-3-(hydroxymethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Quantity
28.5 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)N1N=C(CC1(C(=O)OC)O)CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear, yellow solution had formed
CUSTOM
Type
CUSTOM
Details
Methanol was removed in vacuo
WASH
Type
WASH
Details
the precipitate was washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C(=NC=CC1)N1N=C(C=C1C(=O)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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